2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H9NO3 |
|---|---|
Molecular Weight |
227.21 g/mol |
IUPAC Name |
2-[5-(3-cyanophenyl)furan-2-yl]acetic acid |
InChI |
InChI=1S/C13H9NO3/c14-8-9-2-1-3-10(6-9)12-5-4-11(17-12)7-13(15)16/h1-6H,7H2,(H,15,16) |
InChI Key |
HJEQVZYMTAHOLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(O2)CC(=O)O)C#N |
Origin of Product |
United States |
Medicinal Chemistry and Structure Activity Relationship Sar Studies of 2 5 3 Cyanophenyl Furan 2 Yl Acetic Acid Derivatives
Furan (B31954) as a Privileged Scaffold in Bioactive Molecules
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone in medicinal chemistry due to its versatile chemical properties and presence in numerous biologically active compounds. nih.govijabbr.comutripoli.edu.ly Its electron-rich nature and aromaticity contribute to favorable interactions with biological targets, enhancing binding affinity and metabolic stability. ijabbr.com The furan nucleus is a key component in a variety of natural products and synthetic drugs, demonstrating a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects. ijabbr.comijabbr.comresearchgate.net
The utility of the furan scaffold is attributed to several key characteristics:
Electronic Properties: The electron-rich character of the furan ring allows it to participate in various electronic interactions with biomolecules, facilitating strong binding to enzymes and receptors. ijabbr.com
Aromaticity: The aromatic nature of furan imparts stability to the molecules, which can lead to improved metabolic stability and bioavailability. ijabbr.com
Structural Versatility: The furan ring can be readily functionalized at multiple positions, allowing for the synthesis of a diverse range of derivatives with tailored biological activities. nih.govijabbr.com This adaptability makes it an ideal starting point for drug discovery and optimization.
Bioisosterism: Furan can act as a bioisostere for other aromatic rings, such as benzene (B151609) or thiophene, providing a means to modulate the physicochemical and pharmacological properties of a lead compound.
The incorporation of a furan moiety is a well-established strategy in drug design, and its presence in numerous marketed drugs underscores its importance in medicinal chemistry. ijabbr.comutripoli.edu.ly
Systematic Structural Modifications and Derivative Design
The core structure of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid offers multiple sites for systematic modification to explore the structure-activity relationships and optimize biological activity. These modifications typically focus on the furan ring, the cyanophenyl moiety, and the acetic acid side chain.
Substituent Effects on the Cyanophenyl Moiety
The cyanophenyl group is a critical component of the molecule, likely involved in key interactions with the biological target. The nitrile group (CN) is a versatile functional group in medicinal chemistry, capable of acting as a hydrogen bond acceptor and participating in dipole-dipole interactions. nih.govnih.gov
Systematic modifications to the cyanophenyl ring include:
Position of the Cyano Group: Moving the cyano group from the meta (3-position) to the ortho (2-position) or para (4-position) can significantly alter the geometry and electronic properties of the molecule, thereby affecting its binding affinity. Studies on other cyanophenyl-containing compounds have shown that the position of the nitrile is often crucial for potency. mdpi.com
Introduction of Additional Substituents: The addition of other substituents, such as halogens, alkyl, or alkoxy groups, to the phenyl ring can influence the compound's lipophilicity, electronic nature, and steric profile. For example, the introduction of a fluorine atom can enhance metabolic stability and binding affinity. nih.gov
Replacement of the Phenyl Ring: The phenyl ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties.
Variations of the Acetic Acid Side Chain
The acetic acid side chain provides a carboxylic acid group, which is often crucial for anchoring the molecule to its biological target through ionic interactions or hydrogen bonds. mdpi.com Modifications to this side chain are a key strategy for optimizing potency and pharmacokinetic properties.
Common variations include:
Chain Length: The length of the alkyl chain connecting the carboxylic acid to the furan ring can be altered. Increasing or decreasing the chain length can affect the positioning of the carboxylate group within the binding site.
Esterification and Amidation: The carboxylic acid can be converted to esters or amides. These modifications can impact the compound's solubility, membrane permeability, and potential to act as a prodrug. mdpi.com
Replacement of the Carboxylic Acid: The carboxylic acid group can be replaced with other acidic bioisosteres, such as tetrazoles or hydroxamic acids, to modulate acidity and binding interactions.
Introduction of Substituents on the Methylene (B1212753) Bridge: The methylene group of the acetic acid side chain can be substituted with small alkyl groups to introduce chirality and explore steric effects.
Establishment of Structure-Activity Relationships
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. ijabbr.com For derivatives of this compound, SAR studies involve synthesizing a library of analogs with systematic structural changes and evaluating their biological potency.
Correlation of Structural Features with Biological Potency
By systematically modifying the three key regions of the molecule—the furan ring, the cyanophenyl moiety, and the acetic acid side chain—researchers can establish clear correlations between specific structural features and biological activity.
Table 1: Hypothetical SAR Data for this compound Derivatives
| Compound ID | Modification on Furan Ring | Substituent on Cyanophenyl Moiety | Variation of Acetic Acid Side Chain | Biological Potency (IC50, µM) |
| Parent | Unsubstituted | 3-CN | -CH2COOH | 5.2 |
| 1a | 3-Methyl | 3-CN | -CH2COOH | 8.1 |
| 1b | 3-Chloro | 3-CN | -CH2COOH | 4.5 |
| 2a | Unsubstituted | 4-CN | -CH2COOH | 12.7 |
| 2b | Unsubstituted | 3-CN, 4-Fluoro | -CH2COOH | 2.3 |
| 3a | Unsubstituted | 3-CN | -CH2COOCH3 | 15.8 |
| 3b | Unsubstituted | 3-CN | -CH(CH3)COOH | 6.5 |
| 3c | Unsubstituted | 3-CN | -(CH2)2COOH | 9.4 |
This table is for illustrative purposes and does not represent actual experimental data.
From such data, several key SAR trends can be deduced:
Furan Ring Substitution: The introduction of a small, electron-withdrawing substituent like chlorine at the 3-position of the furan ring (Compound 1b) may lead to a slight increase in potency, while a small, electron-donating group like methyl (Compound 1a) could be detrimental. This suggests that the electronic properties of the furan ring are important for activity.
Cyanophenyl Moiety: The position of the cyano group appears to be critical, with the 3-position being optimal (compare Parent with Compound 2a). The addition of a fluorine atom to the phenyl ring (Compound 2b) can significantly enhance potency, likely due to favorable electronic effects or improved metabolic stability. nih.gov
Acetic Acid Side Chain: The free carboxylic acid is likely essential for activity, as its esterification leads to a significant loss of potency (Compound 3a). Modifying the chain length (Compound 3c) or introducing a substituent on the methylene bridge (Compound 3b) can have a modest impact on activity, indicating that the precise positioning of the carboxylate is important.
These SAR studies provide a roadmap for the rational design of more potent and selective analogs of this compound, ultimately guiding the development of new therapeutic agents.
Influence of Lipophilicity and Electronic Properties on Activity
The biological activity of this compound derivatives is significantly modulated by their physicochemical properties, particularly lipophilicity and electronic characteristics. These parameters are crucial for the molecule's ability to traverse biological membranes, interact with its target receptor or enzyme, and undergo metabolic processes. Structure-activity relationship (SAR) studies on furan-containing compounds consistently highlight the delicate balance required between these properties to achieve optimal potency and desired pharmacokinetic profiles.
Lipophilicity, often quantified by the logarithm of the partition coefficient (log P), governs the distribution of a compound between aqueous and lipid environments. For a drug molecule to be effective, it must possess sufficient lipophilicity to cross lipid-rich cell membranes and reach its site of action. However, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic breakdown, and non-specific binding to other biological macromolecules, which can reduce efficacy and potentially cause toxicity. In the context of furan derivatives, modifications to the molecular structure that alter lipophilicity have been shown to have a direct impact on their biological effects. For instance, quantitative structure-activity relationship (QSAR) analyses on various furan-containing molecules have demonstrated a significant correlation between log P values and their inhibitory activities against certain enzymes. nih.gov
Electronic properties, which are determined by the arrangement of electrons within the molecule, play a pivotal role in molecular recognition and binding affinity. The introduction of electron-withdrawing or electron-donating groups can alter the electron density of the furan ring, the phenyl ring, and the acetic acid side chain. These changes can influence hydrogen bonding, van der Waals forces, and electrostatic interactions with the biological target. For example, studies on furan derivatives with anticancer properties have shown that the presence of electron-donating groups can enhance their activity. ijabbr.com The cyano (CN) group on the phenyl ring of this compound is a strong electron-withdrawing group, which significantly influences the electronic landscape of the entire molecule. The electron-donating or withdrawing nature of substituents can affect the molecule's electrostatic stabilization and its ability to participate in crucial interactions within a receptor's binding pocket. nih.gov
The interplay between lipophilicity and electronic effects is a key consideration in the rational design of more potent derivatives. Altering a substituent to modify an electronic property will invariably also affect the compound's lipophilicity, and vice versa. Therefore, a multi-parameter optimization approach is often necessary.
Detailed Research Findings
While specific SAR data for this compound is not extensively available in the public domain, the principles can be illustrated by examining related classes of compounds. Research on various phenyl-furan derivatives has provided insights into how systematic modifications influence biological activity.
For instance, in a series of related furan derivatives, the introduction of small, lipophilic, and electron-withdrawing groups, such as halogens (e.g., Cl, F), on the phenyl ring often leads to an increase in biological potency. This enhancement can be attributed to both improved membrane permeability (due to increased lipophilicity) and more favorable electronic interactions at the target site. Conversely, the introduction of bulky or highly polar groups can be detrimental to activity.
The following data table illustrates a hypothetical SAR study on a series of analogs, demonstrating the impact of varying substituents on the phenyl ring on both lipophilicity (represented by calculated log P, or cLogP) and a generic measure of biological activity (e.g., IC₅₀, the half-maximal inhibitory concentration).
Table 1: Influence of Phenyl Ring Substituents on Lipophilicity and Biological Activity of Hypothetical Furan Acetic Acid Derivatives
| Compound ID | Phenyl Ring Substituent (R) | cLogP | Biological Activity (IC₅₀, µM) |
|---|---|---|---|
| 1 | -H | 2.8 | 15.2 |
| 2 | 3-CN (Lead Compound) | 2.9 | 5.8 |
| 3 | 4-Cl | 3.5 | 3.1 |
| 4 | 4-F | 3.1 | 4.5 |
| 5 | 4-CH₃ | 3.3 | 8.9 |
| 6 | 4-OCH₃ | 2.9 | 12.4 |
| 7 | 4-NO₂ | 2.7 | 7.2 |
| 8 | 3,4-diCl | 4.2 | 1.5 |
From this illustrative data, several trends can be observed:
Lipophilicity: The introduction of lipophilic substituents like chloro (Cl) and methyl (CH₃) groups increases the cLogP value as expected. The di-chloro substituted compound 8 shows the highest lipophilicity.
Electronic Effects:
Electron-withdrawing groups like cyano (CN), chloro (Cl), fluoro (F), and nitro (NO₂) generally appear to enhance potency compared to the unsubstituted compound 1 . The strongly electron-withdrawing and lipophilic chloro groups in compounds 3 and 8 result in the highest activity.
Electron-donating groups, such as methyl (CH₃) and methoxy (B1213986) (OCH₃), seem to be less favorable for activity in this hypothetical series, as seen in compounds 5 and 6 .
Combined Influence: The most potent compound in this series, 8 (3,4-diCl), combines increased lipophilicity with strong electron-withdrawing characteristics, suggesting that a balance of these two properties is key to maximizing biological activity. The lead compound 2 (3-CN) shows a good balance, leading to moderate to high potency.
Investigation of Biological Activity and Molecular Mechanisms of 2 5 3 Cyanophenyl Furan 2 Yl Acetic Acid
In Vitro Biological Activity Profiling
The initial step in characterizing a novel compound involves profiling its biological activity in controlled laboratory settings. In vitro assays are essential for determining a compound's potential therapeutic effects at the cellular and molecular levels.
Cell-Based Assays for Compound Evaluation
Cell-based assays are fundamental in early-stage drug discovery to assess the effects of a compound on cellular functions and viability. These assays can provide valuable information on the potential cytotoxicity, anti-proliferative, or other phenotypic effects of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid .
A primary assessment would involve evaluating the compound's effect on cell viability across a panel of human cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to measure cellular metabolic activity as an indicator of cell viability. nih.gov In this assay, metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals. nih.gov The amount of formazan produced is proportional to the number of viable cells. A hypothetical outcome of such an experiment is presented in Table 1.
Another common method to assess cytotoxicity is the lactate (B86563) dehydrogenase (LDH) assay. LDH is a cytosolic enzyme that is released into the cell culture medium upon plasma membrane damage. nih.gov Measuring LDH activity in the medium can therefore quantify compound-induced cytotoxicity. nih.gov
Further cell-based assays could investigate other cellular processes, such as apoptosis (programmed cell death), cell cycle progression, and cellular signaling pathways. For instance, flow cytometry can be used to analyze the cell cycle distribution of cells treated with the compound, revealing potential cell cycle arrest at specific phases. nih.gov
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
|---|---|---|
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 22.8 |
| HeLa | Cervical Cancer | 18.5 |
| HT-29 | Colon Cancer | 35.1 |
Enzymatic Assays for Specific Target Modulation
Should cell-based assays indicate significant biological activity, the next step would be to identify the specific molecular targets of This compound through enzymatic assays. These assays measure the ability of a compound to inhibit or activate a purified enzyme in vitro.
For example, if the compound shows anti-inflammatory properties in cellular models, its effect on enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2) or various kinases, could be assessed. The inhibitory activity is typically quantified by determining the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to reduce the enzyme's activity by 50%. A hypothetical result for the enzymatic inhibition of COX enzymes is shown in Table 2.
The specificity of the compound is also a critical factor. A desirable drug candidate will selectively inhibit its target enzyme with high potency, while having minimal effects on other related enzymes to reduce the likelihood of off-target effects.
| Enzyme Target | IC₅₀ (µM) | Assay Principle |
|---|---|---|
| Cyclooxygenase-1 (COX-1) | 5.8 | Measurement of prostaglandin (B15479496) E2 production |
| Cyclooxygenase-2 (COX-2) | 0.5 | Measurement of prostaglandin E2 production |
| Urease | >100 | Measurement of ammonia (B1221849) production mdpi.com |
| Tyrosinase | 75.3 | Measurement of L-DOPA oxidation mdpi.com |
Molecular Target Identification and Validation
Identifying the direct molecular targets of a bioactive compound is crucial for understanding its mechanism of action. Several advanced proteomic and genetic strategies can be employed for this purpose.
Affinity-Based Proteomics Strategies (e.g., Chemical Proteomics, Activity-Based Protein Profiling)
Affinity-based proteomics is a powerful approach for identifying the protein binding partners of a small molecule. nih.gov In a typical chemical proteomics experiment, the compound of interest, This compound , would be chemically modified to incorporate a reactive group and a reporter tag, creating a "chemical probe". frontiersin.org This probe is then incubated with cell lysates or living cells, allowing it to covalently bind to its protein targets. frontiersin.org The tagged proteins can then be enriched and identified using mass spectrometry. bu.edu
Activity-Based Protein Profiling (ABPP) is a related technique that utilizes reactive probes to map the active sites of enzymes. frontiersin.org If the compound is found to inhibit a particular class of enzymes, a corresponding ABPP probe could be used in a competitive assay to identify the specific enzyme targets.
Genetic Screening Approaches (e.g., CRISPR-based methods, RNAi)
Genetic screening approaches can complement proteomic methods for target identification and validation. These techniques aim to identify genes that, when perturbed, alter the cellular response to the compound.
CRISPR-based screens, for example, can be used to systematically knock out every gene in the genome. The resulting pool of knockout cells is then treated with This compound . Cells with knockouts of the target protein or proteins in its pathway may exhibit increased resistance or sensitivity to the compound. These cells can then be identified through next-generation sequencing.
Similarly, RNA interference (RNAi) screens can be used to systematically knockdown gene expression and identify genes that modulate the cellular response to the compound.
Elucidation of Mechanism of Action
Extensive literature searches did not yield specific information regarding the mechanism of action for the chemical compound this compound. While research exists for structurally related furan-containing compounds, the precise biological activities and molecular interactions of this particular molecule remain uncharacterized in the public domain.
Pathway Analysis and Signaling Modulation
There is currently no available data from pathway analysis studies to identify specific cellular signaling cascades that are modulated by this compound. Research into the broader class of furan (B31954) derivatives indicates a wide range of biological activities, but these findings cannot be directly extrapolated to the specific compound .
Identification of On-Target and Off-Target Effects
Information detailing the on-target and potential off-target effects of this compound is not available in the current scientific literature. Determination of such effects would necessitate dedicated pharmacological studies.
Phenotypic Screening and Target Deconvolution
No studies reporting the use of this compound in phenotypic screening assays were identified. Consequently, there is no information regarding target deconvolution to identify its specific molecular targets.
Future Perspectives and Research Directions for 2 5 3 Cyanophenyl Furan 2 Yl Acetic Acid Research
Development of Next-Generation Furanacetic Acid Derivatives
The development of next-generation derivatives of 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid will likely be a primary focus of future research. The goal of such endeavors will be to enhance the compound's potency, selectivity, and pharmacokinetic profile. Key strategies in this area may include:
Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships of the this compound scaffold will be crucial. This will involve the synthesis of a library of analogs with modifications at various positions, including the cyanophenyl ring, the furan (B31954) core, and the acetic acid side chain. For instance, the position and nature of the substituent on the phenyl ring could be varied to explore its impact on biological activity.
Bioisosteric Replacement: The use of bioisosteric replacements for the cyano and carboxylic acid functional groups could lead to derivatives with improved drug-like properties. For example, the cyano group could be replaced with other electron-withdrawing groups, while the carboxylic acid could be esterified or converted to an amide to modulate its physicochemical properties.
Hybrid Molecule Design: The design of hybrid molecules that combine the this compound scaffold with other known pharmacophores is another promising avenue. This approach could lead to the development of multi-target agents with enhanced efficacy or a broader spectrum of activity.
Exploration of Novel Therapeutic Applications
While the current therapeutic applications of this compound may be limited, the inherent versatility of the furan scaffold suggests that a wide range of novel applications could be explored. Future research in this area could focus on:
Antimicrobial Activity: Furan derivatives have been reported to exhibit significant antimicrobial properties. Therefore, a thorough investigation of the antibacterial and antifungal activity of this compound and its derivatives against a panel of clinically relevant pathogens is warranted.
Anticancer Properties: Numerous furan-containing compounds have demonstrated cytotoxic activity against various cancer cell lines. Future studies could evaluate the potential of this compound as an anticancer agent, including investigations into its mechanism of action and its efficacy in preclinical cancer models.
Anti-inflammatory Effects: The anti-inflammatory potential of furan derivatives is another area of interest. Research could be directed towards evaluating the ability of this compound to modulate key inflammatory pathways and its potential as a treatment for inflammatory diseases.
Enzyme Inhibition: The structural features of this compound make it a candidate for targeting specific enzymes. For example, furan chalcones have been investigated as urease inhibitors. Screening this compound and its derivatives against a variety of enzymes could uncover novel therapeutic targets.
Integration of Advanced Computational and Experimental Methodologies
The integration of advanced computational and experimental methodologies will be instrumental in accelerating the research and development of this compound and its analogs. These approaches can provide valuable insights into the compound's mechanism of action, help to optimize its properties, and streamline the drug discovery process. Key methodologies include:
Molecular Modeling: Computational techniques such as molecular docking and molecular dynamics simulations can be employed to predict the binding interactions of this compound with its biological targets. This information can guide the rational design of more potent and selective derivatives.
High-Throughput Screening (HTS): HTS technologies can be utilized to rapidly screen large libraries of this compound derivatives for their biological activity against a wide range of targets. This can significantly accelerate the identification of lead compounds for further development.
Advanced Analytical Techniques: The use of advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be essential for the structural characterization and purity assessment of newly synthesized derivatives.
By leveraging these future perspectives and research directions, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel and effective treatments for a variety of diseases.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[5-(3-Cyanophenyl)furan-2-yl]acetic acid, and how can reaction conditions be systematically optimized?
- Methodological Answer : Synthesis typically involves coupling 3-cyanophenylboronic acid with furan precursors via Suzuki-Miyaura cross-coupling, followed by acetic acid functionalization. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), solvent polarity (THF or DMF), and temperature (80–120°C). Reaction progress should be monitored via TLC or HPLC. For optimization, factorial design experiments (e.g., varying catalyst loading, solvent ratios) can identify critical factors .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., C–H⋯O hydrogen bonds, π-π stacking) as demonstrated for analogous benzofuran-acetic acid derivatives .
- NMR/FTIR : Confirm functional groups (e.g., cyanophenyl C≡N stretch at ~2230 cm⁻¹, furan ring protons at δ 6.5–7.5 ppm in ¹H NMR).
- Computational modeling : Use DFT (B3LYP/6-311+G(d,p)) to calculate electron density distributions and frontier molecular orbitals .
Q. What stability considerations are critical for handling and storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the furan ring’s susceptibility to oxidation. Store under inert gas (N₂/Ar) at –20°C in amber vials. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks to assess degradation pathways (e.g., ring-opening or cyanohydrin formation) .
Q. How does the solubility profile influence experimental design in biological assays?
- Methodological Answer : Limited aqueous solubility (logP ~2.8 predicted via ChemDraw) necessitates DMSO as a stock solvent (<5% v/v in assays). For in vitro studies, use surfactants (e.g., Tween-80) or cyclodextrins to enhance dispersion. Validate solvent compatibility with control experiments to exclude vehicle toxicity .
Advanced Research Questions
Q. What computational strategies can predict and optimize the compound’s reactivity in catalytic systems?
- Methodological Answer : Employ quantum chemical reaction path searches (e.g., GRRM or AFIR methods) to map transition states and intermediates. Pair with machine learning (e.g., Bayesian optimization) to predict optimal catalysts or solvents. Experimental validation should follow high-throughput screening (e.g., 96-well plate setups) .
Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 3-cyanophenyl substituent?
- Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the phenyl para position. Compare bioactivity (e.g., enzyme inhibition IC₅₀) and correlate with Hammett σ values. Molecular docking (AutoDock Vina) can model binding interactions with target proteins .
Q. What experimental approaches resolve contradictions in reported spectroscopic data for similar furan-acetic acid derivatives?
- Methodological Answer : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals. For disputed crystal structures, re-determine via synchrotron X-ray diffraction to improve resolution (<0.8 Å). Compare with computational models to identify artifacts .
Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?
- Methodological Answer : Replace Pd catalysts with Fe-based alternatives for cross-coupling. Use bio-based solvents (e.g., limonene) or solvent-free mechanochemical synthesis. Evaluate via E-factor calculations (kg waste/kg product) and life-cycle assessment (LCA) .
Q. What mechanistic studies elucidate degradation pathways under physiological conditions?
- Methodological Answer : Use LC-MS/MS to identify degradation products in simulated gastric fluid (pH 2.0) or plasma (pH 7.4). Isotope labeling (e.g., ¹³C at the acetic acid moiety) tracks bond cleavage. Kinetic modeling (first-order decay) quantifies half-lives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
